O-Desmethyl Mebeverine Acid

Übersicht

Beschreibung

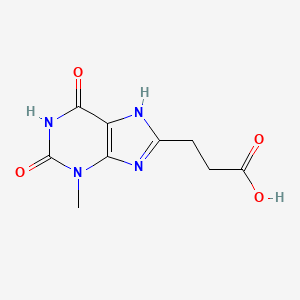

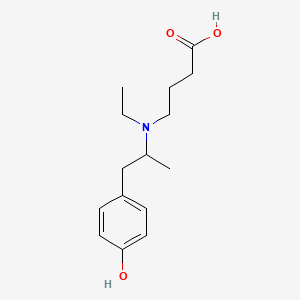

O-Desmethyl Mebeverine Acid (ODMBA) is a metabolite of Mebeverine , an antispasmodic drug used to alleviate symptoms associated with irritable bowel syndrome and other gastrointestinal illnesses . It is formed from Mebeverine by hydrolysis and subsequent oxidation and demethylation .

Synthesis Analysis

The synthesis of O-Desmethyl Mebeverine Acid involves the hydrolysis of Mebeverine, followed by oxidation and demethylation . More details about its synthesis can be found in the referenced papers .Molecular Structure Analysis

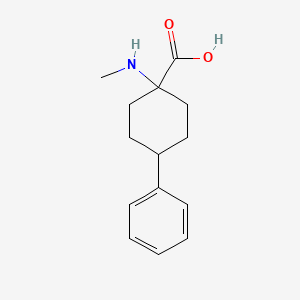

The molecular formula of O-Desmethyl Mebeverine Acid is C15H23NO3 . It has a molecular weight of 265.35 . The structure contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

A high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the simultaneous analysis of Mebeverine metabolites, including O-Desmethyl Mebeverine Acid .Physical And Chemical Properties Analysis

O-Desmethyl Mebeverine Acid is a solid substance . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

O-Desmethyl Mebeverine Acid: is extensively used in pharmacokinetic studies. It is a primary metabolite of Mebeverine, an antispasmodic agent . The compound’s concentration in human plasma can be quantified using sensitive HPLC-MS/MS methods, which are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties .

Metabolite Analysis

In metabolite analysis, O-Desmethyl Mebeverine Acid serves as an internal standard to quantify Mebeverine metabolites in human plasma. This application is vital for drug development and safety assessments, ensuring that metabolites are within therapeutic and non-toxic levels .

Toxicology & Xenobiotic Metabolism

The study of toxicology and xenobiotic metabolism utilizes O-Desmethyl Mebeverine Acid to investigate the metabolic pathways of Mebeverine. Understanding these pathways helps in predicting drug interactions and potential toxic effects .

Drug Metabolism Research

Researchers use O-Desmethyl Mebeverine Acid to explore the drug metabolism of Mebeverine. This includes studying the enzymes involved in its biotransformation and identifying any active or inactive metabolites formed .

Antispasmodic Drug Analysis

As a metabolite of an antispasmodic agent, O-Desmethyl Mebeverine Acid is analyzed to understand the efficacy and mechanism of action of Mebeverine in treating conditions like irritable bowel syndrome .

Biochemical Studies

In biochemical studies, O-Desmethyl Mebeverine Acid is used to understand the chemical and physical properties of Mebeverine. This includes solubility tests, stability assessments, and formulation development for improved drug delivery .

Wirkmechanismus

Target of Action

O-Desmethyl Mebeverine Acid is a metabolite of Mebeverine . Mebeverine is an antispasmodic drug . It primarily targets the smooth muscles of the gastrointestinal tract .

Mode of Action

It is known that mebeverine, the parent compound, works by affecting the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors .

Biochemical Pathways

Mebeverine, the parent compound, is known to affect the contraction of muscle fibers in the gastrointestinal tract by blocking fast sodium channels and slow calcium channels on the membrane of myocytes .

Pharmacokinetics

Mebeverine, the parent compound, is rapidly hydrolyzed in the step of first-pass elimination by esterases to 34-dimethoxybenzoic (veratric) acid and mebeverine alcohol . The main metabolites of the drug are mebeverine acid (MA) and desmethyl mebeverine acid (DMA) .

Result of Action

Mebeverine, the parent compound, is known to slow down the depolarization of the membrane and prevent the contraction of muscle fibers in the gastrointestinal tract . This results in the relief of spasms of organs of the digestive system .

Action Environment

It is known that the parent compound, mebeverine, has high selectivity to the smooth muscles of the gastrointestinal tract . This suggests that the action, efficacy, and stability of O-Desmethyl Mebeverine Acid may be influenced by factors within the gastrointestinal tract.

Safety and Hazards

The safety data sheet for O-Desmethyl Mebeverine Acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desmethyl Mebeverine Acid | |

CAS RN |

586357-02-0 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

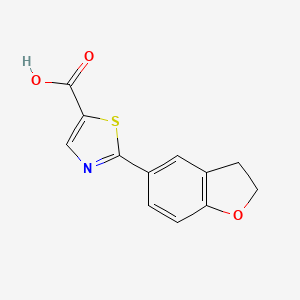

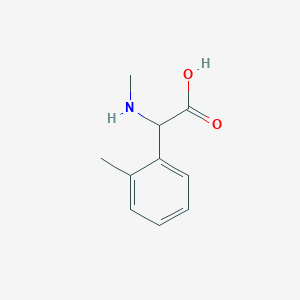

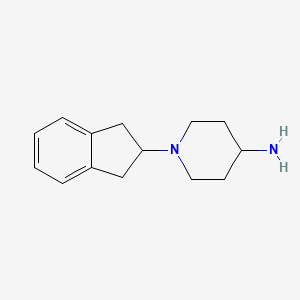

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)

![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)

![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)